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Cat. No.: B1261070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking

studies of Albaflavenone, a sesquiterpenoid natural product with known biological activities,

against its biosynthetic enzyme and potential therapeutic targets. Detailed protocols for in silico

analysis are provided to facilitate research into the mechanism of action and potential drug

development applications of Albaflavenone.

Introduction to Albaflavenone and Molecular
Docking
Albaflavenone is a tricyclic sesquiterpene antibiotic produced by various Streptomyces

species.[1][2][3][4] Its biosynthesis involves the cyclization of farnesyl diphosphate to epi-

isozizaene, which is then oxidized by the cytochrome P450 enzyme CYP170A1 to produce

Albaflavenone.[2] Beyond its role in microbial physiology, Albaflavenone has garnered

interest for its potential antibacterial, antifungal, and anticancer properties.

Molecular docking is a computational technique that predicts the preferred orientation of one

molecule to a second when bound to each other to form a stable complex. This method is

instrumental in drug discovery for predicting the binding affinity and interaction of a ligand (like

Albaflavenone) with a protein target.
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Target Proteins for Molecular Docking of
Albaflavenone
This document outlines the molecular docking protocols for Albaflavenone against four key

protein targets:

CYP170A1: The cytochrome P450 enzyme responsible for the final steps of Albaflavenone
biosynthesis in Streptomyces coelicolor.[5][6][7] Understanding this interaction is crucial for

studies on its natural production and potential enzymatic inhibition.

Escherichia coli DNA Gyrase: An essential bacterial enzyme that is a well-established target

for antibiotics.[8][9][10][11][12] Docking with this protein can provide insights into the

potential antibacterial mechanism of Albaflavenone.

Human Topoisomerase II: A vital enzyme in human cells that is a key target for anticancer

drugs.[13][14][15][16][17] Investigating the binding of Albaflavenone to this enzyme could

reveal its potential as a cancer therapeutic.

Fungal Lanosterol 14-alpha Demethylase (CYP51): A critical enzyme in the ergosterol

biosynthesis pathway of fungi, which is the target of azole antifungal drugs.[18][19][20][21]

[22][23] Docking studies with this protein can elucidate the potential antifungal mechanism of

Albaflavenone.

General Experimental Workflow for Molecular
Docking
The following workflow provides a general overview of the molecular docking process.
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Caption: General workflow for molecular docking studies.

Detailed Protocols
Software and Resource Requirements

Molecular Graphics System: UCSF Chimera or PyMOL for protein and ligand preparation

and visualization.
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Molecular Docking Software: AutoDock Vina.

Ligand Structure: 3D structure of Albaflavenone (can be obtained from PubChem, CID:

25137938).

Protein Structures: Obtain from the RCSB Protein Data Bank (PDB) using the IDs specified

for each target.

Analysis Tools: LigPlot+ for 2D interaction diagrams.

Protocol 1: Molecular Docking of Albaflavenone with
CYP170A1
Objective: To predict the binding mode of Albaflavenone to its biosynthetic enzyme,

CYP170A1.

Target Protein:Streptomyces coelicolor CYP170A1 PDB ID: 3DBG[5]

Methodology:

Protein Preparation:

Load the PDB file (3DBG) into UCSF Chimera or PyMOL.

Remove water molecules and any co-crystallized ligands or ions.

Add polar hydrogens and assign Gasteiger charges.

Save the prepared protein in PDBQT format.

Ligand Preparation:

Download the 3D structure of Albaflavenone from PubChem.

Load the ligand into your molecular graphics software.

Perform energy minimization using a suitable force field (e.g., MMFF94).
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Assign Gasteiger charges and define the rotatable bonds.

Save the prepared ligand in PDBQT format.

Grid Box Generation:

Identify the active site of CYP170A1, which is typically centered around the heme group.

Using AutoDock Tools, define a grid box that encompasses the entire active site. A

suggested starting point for the grid box dimensions is 25 x 25 x 25 Å, centered on the

heme iron.

Docking Simulation:

Use AutoDock Vina to perform the docking calculation. The configuration file should

specify the prepared protein and ligand files, as well as the grid box parameters.

Set the exhaustiveness parameter to a value between 8 and 32 for a thorough search.

Results Analysis:

Analyze the output file from AutoDock Vina, which will contain the binding affinity (in

kcal/mol) for the top predicted poses.

Calculate the inhibition constant (Ki) from the binding affinity using the formula: ΔG = -RT *

ln(Ki), where R is the gas constant and T is the temperature in Kelvin.

Calculate the Root Mean Square Deviation (RMSD) between the top poses to assess the

convergence of the docking simulation.[24][25][26][27]

Protocol 2: Molecular Docking of Albaflavenone with E.
coli DNA Gyrase
Objective: To investigate the potential of Albaflavenone to inhibit bacterial DNA gyrase.

Target Protein:Escherichia coli DNA Gyrase PDB ID: 6RKW[8]

Methodology: Follow the same steps as in Protocol 4.2, with the following modifications:
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Protein Preparation: Use the PDB file 6RKW.

Grid Box Generation: The active site of DNA gyrase is located at the interface of the GyrA

and GyrB subunits, where quinolone antibiotics typically bind. Center the grid box in this

pocket.

Protocol 3: Molecular Docking of Albaflavenone with
Human Topoisomerase II
Objective: To explore the potential of Albaflavenone as an anticancer agent by targeting

human topoisomerase II.

Target Protein: Human Topoisomerase IIα PDB ID: 4FM9[13]

Methodology: Follow the same steps as in Protocol 4.2, with the following modifications:

Protein Preparation: Use the PDB file 4FM9.

Grid Box Generation: The active site is located in the DNA-binding and cleavage domain.

Center the grid box around the known binding site of etoposide or other topoisomerase

poisons.

Protocol 4: Molecular Docking of Albaflavenone with
Fungal Lanosterol 14-alpha Demethylase
Objective: To assess the potential of Albaflavenone as an antifungal agent by targeting

lanosterol 14-alpha demethylase.

Target Protein:Saccharomyces cerevisiae Lanosterol 14-alpha Demethylase (CYP51) PDB ID:

5EQB[18]

Methodology: Follow the same steps as in Protocol 4.2, with the following modifications:

Protein Preparation: Use the PDB file 5EQB.

Grid Box Generation: The active site is a deep cavity containing the heme group. Center the

grid box on the heme iron, ensuring it encompasses the entire binding pocket.
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Data Presentation
Summarize the quantitative data from the docking simulations in the following tables for each

target protein.

Table 1: Molecular Docking Results of Albaflavenone with Target Proteins

Target Protein PDB ID
Binding
Affinity
(kcal/mol)

Inhibition
Constant (Ki)
(µM)

RMSD of Top
Pose (Å)

CYP170A1 3DBG

E. coli DNA

Gyrase
6RKW

Human

Topoisomerase II
4FM9

Fungal CYP51 5EQB

Table 2: Key Interacting Residues of Albaflavenone with Target Proteins

Target Protein PDB ID
Interacting
Residues
(Hydrogen Bonds)

Interacting
Residues
(Hydrophobic
Interactions)

CYP170A1 3DBG

E. coli DNA Gyrase 6RKW

Human

Topoisomerase II
4FM9

Fungal CYP51 5EQB
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Use molecular visualization software like PyMOL or UCSF Chimera to generate 3D

representations of the docked complexes. Use LigPlot+ to create 2D diagrams illustrating the

specific interactions (hydrogen bonds and hydrophobic contacts) between Albaflavenone and

the amino acid residues of the target proteins.

Signaling Pathway Visualization
The potential anticancer activity of Albaflavenone targeting Human Topoisomerase II can be

contextualized within the broader cell cycle regulation pathway.
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Caption: Role of Topoisomerase II in the cell cycle and its inhibition.
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These detailed protocols and application notes provide a solid foundation for researchers to

initiate and conduct molecular docking studies on Albaflavenone, contributing to a deeper

understanding of its biological activities and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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